Feigrisolide A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Feigrisolide A is a natural product found in Streptomyces griseus with data available.

Aplicaciones Científicas De Investigación

Antibacterial Properties

Feigrisolide A exhibits significant antibacterial activity against various pathogens. Research indicates that it can inhibit the growth of bacteria such as Klebsiella pneumoniae, Escherichia coli, Micrococcus luteus, and Staphylococcus aureus. Studies have shown that this compound has a medium inhibitory effect on 3alpha-hydroxysteroid-dehydrogenase, which is involved in steroid metabolism, suggesting potential applications in treating conditions related to steroid hormones .

Antifungal Effects

Recent studies highlight this compound's efficacy against phytopathogenic fungi. In particular, it has been shown to inhibit the mycelial growth and conidial germination of Magnaporthe oryzae, the pathogen responsible for wheat blast disease. Field experiments have demonstrated that treatments with this compound can significantly reduce disease incidence and severity compared to untreated controls .

Wheat Blast Disease Control

A notable case study involved the application of this compound in agricultural settings to combat wheat blast disease. In controlled field trials, this compound treatments resulted in a reduction of blast disease incidence by over 50% compared to untreated plots. This underscores its potential as a natural fungicide alternative to synthetic chemicals .

| Treatment | Yield (gm/m²) | Blast Incidence (%) | Blast Severity (%) |

|---|---|---|---|

| Healthy Control | 133.07 ± 2.33 | 0.00 ± 0.00 | 0.00 ± 0.00 |

| Untreated Control | 64.60 ± 1.71 | 87.33 ± 3.18 | 82.67 ± 3.53 |

| This compound | 106.40 ± 2.58 | 51.33 ± 3.53 | 38.67 ± 1.20 |

This table summarizes the results from field trials demonstrating the effectiveness of this compound in reducing wheat blast disease compared to untreated controls.

Environmental Impact

This compound's environmental profile is promising, as it is derived from natural sources and is biodegradable, being converted by soil microbes into harmless byproducts like water and carbon dioxide . This positions it as a safer alternative to many synthetic pesticides currently in use.

Future Research Directions

Further studies are warranted to explore the full spectrum of biological activities associated with this compound, including:

- Mechanisms of Action : Understanding how this compound interacts with microbial cells at a molecular level could enhance its application in agriculture and medicine.

- Synthesis and Modification : Investigating synthetic routes and structural modifications may lead to derivatives with improved efficacy or reduced toxicity.

- Clinical Applications : Exploring potential therapeutic applications in human health, particularly in areas related to antibacterial resistance and antifungal treatments.

Análisis De Reacciones Químicas

Background and Initial Structural Proposal

Feigrisolide A was initially characterized as a hepta-lactone with antibacterial, cytotoxic, and antiviral properties . Early studies proposed its structure based on spectroscopic data, but subsequent synthetic efforts revealed inconsistencies . This compound belongs to a family of lactones (feigrisolides A–D), with feigrisolides A and B classified as hepta-lactones and C/D as 16-membered macrodiolides .

Asymmetric Allylation and Aldol Reactions

In the total synthesis of this compound's proposed structure:

-

Brown asymmetric allylation and Evans aldol reaction were pivotal for constructing stereochemical centers .

-

Ethyl (S)-3-hydroxybutyrate served as the chiral starting material, enabling stereoselective carbon-carbon bond formation .

Table 1: Key Reactions in this compound Research

Biological Activity and Reaction Implications

Feigrisolide B (structurally revised to homononactic acid) demonstrated:

-

Inhibition of 3α-hydroxysteroid dehydrogenase (3α-HSD) , an enzyme involved in steroid metabolism .

These findings underscore the importance of accurate structural determination for correlating synthetic pathways with bioactivity.

Mechanistic Insights

Reaction mechanisms for feigrisolide synthesis often involve multi-step sequences :

Propiedades

Fórmula molecular |

C10H18O4 |

|---|---|

Peso molecular |

202.25 g/mol |

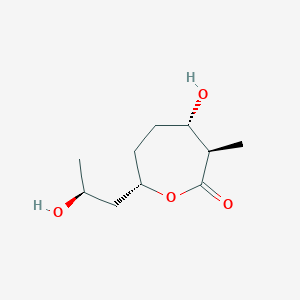

Nombre IUPAC |

(3R,4S,7S)-4-hydroxy-7-[(2S)-2-hydroxypropyl]-3-methyloxepan-2-one |

InChI |

InChI=1S/C10H18O4/c1-6(11)5-8-3-4-9(12)7(2)10(13)14-8/h6-9,11-12H,3-5H2,1-2H3/t6-,7+,8-,9-/m0/s1 |

Clave InChI |

FZPDDULMNZBINH-KZVJFYERSA-N |

SMILES isomérico |

C[C@@H]1[C@H](CC[C@H](OC1=O)C[C@H](C)O)O |

SMILES canónico |

CC1C(CCC(OC1=O)CC(C)O)O |

Sinónimos |

feigrisolide A |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.